3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Description
3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a pyridine ring, and an oxadiazole ring
Properties
IUPAC Name |
3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN6O2/c1-9-13(16)10(2)22(20-9)8-12-19-15(24-21-12)14(23)18-7-11-3-5-17-6-4-11/h3-6H,7-8H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNXRHVPBCLHOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=NOC(=N2)C(=O)NCC3=CC=NC=C3)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions. The synthetic route often starts with the preparation of the pyrazole and oxadiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include brominating agents, methylating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The pyrazole and oxadiazole rings can be oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be performed on the nitro groups if present in the intermediates.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyrazole and oxadiazole derivatives, such as:
4-Bromo-3,5-dimethylpyrazole: Shares the pyrazole ring but lacks the oxadiazole and pyridine rings.
®-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile: Contains a pyrazole ring with different substituents.
4-Bromo-5-chloro-1,3-dimethyl-1H-pyrazole: Another pyrazole derivative with different halogen substitutions. The uniqueness of 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
